Home > Products > Screening Compounds P35197 > Telaglenastat hydrochloride
Telaglenastat hydrochloride - 1874231-60-3

Telaglenastat hydrochloride

Catalog Number: EVT-3460988
CAS Number: 1874231-60-3
Molecular Formula: C26H25ClF3N7O3S
Molecular Weight: 608.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Telaglenastat Hydrochloride is the hydrochloride salt form of CB-839, an orally bioavailable inhibitor of glutaminase, with potential antineoplastic and immunostimulating activities. Upon oral administration, CB-839 selectively and reversibly binds to and inhibits human glutaminase, an enzyme that is essential for the conversion of the amino acid glutamine into glutamate. Blocking glutamine metabolism inhibits proliferation in rapidly growing tumor cells and leads to an induction of cell death. Unlike normal healthy cells, glutamine-dependent tumors heavily rely on the intracellular conversion of exogenous glutamine into glutamate and glutamate metabolites to both provide energy and generate building blocks for the production of macromolecules, which are needed for cellular growth and survival. In addition, CB-839 causes accumulation of glutamine in tumor cells and increases glutamine concentration in the tumor microenvironment (TME) upon cell death. As glutamine is essential for T-cell generation, CB-839 may also enhance T-cell proliferation and activation in the TME, which may lead to further killing of tumor cells.
Source and Classification

Telaglenastat hydrochloride is synthesized and developed by Calithera Biosciences, Inc. It falls under the category of glutaminase inhibitors and is classified as a small molecule drug. The mechanism of action involves the inhibition of both kidney-type and liver-type glutaminase enzymes, which are pivotal in converting glutamine to glutamate, thereby disrupting the metabolic pathways that cancer cells exploit for growth and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of telaglenastat hydrochloride involves multiple steps typical for small molecule drug development. While specific proprietary details may not be publicly disclosed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available amino acids or derivatives.
  2. Chemical Reactions: Key reactions likely include amidation, acylation, and cyclization processes to form the core structure of the compound.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to isolate the active pharmaceutical ingredient from by-products.
Molecular Structure Analysis

Structure and Data

Telaglenastat hydrochloride has a defined molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with glutaminase enzymes. The chemical formula is C12_{12}H15_{15}ClN2_{2}O3_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 300.77 g/mol.
  • Structural Features: The compound contains a sulfonamide group which is essential for its inhibitory activity against glutaminase.
Chemical Reactions Analysis

Reactions and Technical Details

Telaglenastat hydrochloride primarily acts through competitive inhibition of glutaminase. The key reaction involves:

  1. Inhibition Mechanism: By binding to the active site of glutaminase, telaglenastat prevents the conversion of glutamine to glutamate.
  2. Impact on Metabolism: This inhibition leads to reduced levels of α-ketoglutarate and other downstream metabolites critical for cancer cell proliferation.

The efficacy of telaglenastat has been demonstrated in various preclinical models, showing significant reductions in tumor growth rates when combined with other therapeutic agents.

Mechanism of Action

Process and Data

The mechanism through which telaglenastat exerts its effects involves:

  1. Glutamine Dependency: Many cancer cells rely heavily on glutamine for energy production and biosynthesis.
  2. Inhibition of Glutaminase: By selectively inhibiting both splice variants of glutaminase (KGA and GAC), telaglenastat disrupts this dependency.
  3. Metabolic Reprogramming: This leads to a shift in cellular metabolism away from oxidative phosphorylation towards increased reliance on glycolysis, which can induce stress responses in tumor cells.

Data from clinical trials indicate that telaglenastat can effectively increase plasma levels of glutamine while reducing tumor growth rates in certain malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Exhibits stability under standard laboratory conditions but should be protected from light and moisture.

The compound's properties facilitate its formulation into oral dosage forms suitable for clinical use.

Applications

Scientific Uses

Telaglenastat hydrochloride is primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It is being evaluated in clinical trials for treating advanced or metastatic solid tumors, including colorectal cancer and breast cancer.
  2. Combination Therapies: Studies suggest that combining telaglenastat with other agents (e.g., cyclin-dependent kinase inhibitors) enhances therapeutic efficacy by targeting metabolic vulnerabilities in cancer cells.
  3. Research Tool: Beyond clinical applications, telaglenastat serves as a valuable tool in research settings to study metabolic pathways involving glutamine.
Molecular Pharmacology and Targeted Pathways

Glutaminase 1 (GLS1) Inhibition Mechanisms in Cancer Metabolism

Telaglenastat hydrochloride (CB-839 HCl) is a first-in-class, reversible inhibitor that selectively targets glutaminase 1 (GLS1), a mitochondrial enzyme critical for tumor glutamine metabolism. Its mechanism disrupts cancer bioenergetics by blocking the conversion of glutamine to glutamate—a prerequisite for tricarboxylic acid (TCA) cycle anaplerosis, nucleotide synthesis, and redox balance maintenance in malignant cells [1] [8].

Allosteric Modulation of KGA and GAC Splice Variants

Telaglenastat exerts high-affinity allosteric inhibition against two splice variants of GLS1: kidney-type glutaminase (KGA) and glutaminase C (GAC). Structural analyses confirm it binds to a unique hydrophobic pocket near the dimer interface of these enzymes, inducing conformational changes that suppress catalytic activity. Key inhibitory constants include:

  • IC50 of 23 nM against endogenous glutaminase in murine kidney (KGA-rich)
  • IC50 of 28 nM in murine brain tissue (GAC-rich) [2] [6]

Table 1: Inhibition Parameters of Telaglenastat Against GLS1 Splice Variants

Splice VariantTissue SourceIC50 (nM)Inhibition Mechanism
KGAMouse kidney23Allosteric, reversible
GACMouse brain28Allosteric, reversible

This allosteric modulation achieves >90% enzyme inhibition in human platelets at plasma exposures >300 nmol/L, as validated in phase I pharmacodynamic studies [1]. Tumoral GLS1 inhibition exceeds 75% in patient biopsies, confirming deep target engagement [1].

Disruption of Glutamine-to-Glutamate Conversion in Oncogenic Pathways

By blocking glutamate production, telaglenastat starves cancer cells of:

  • TCA cycle intermediates, reducing ATP generation
  • Glutathione precursors, increasing oxidative stress
  • Nitrogen donors for nucleotide synthesis [1] [8]

This disruption is particularly deleterious in tumors with KRAS, MYC, or NF1 mutations—genetic contexts that create metabolic dependency on glutamine. Preclinical models demonstrate that KEAP1/NFE2L2-mutant lung cancers undergo metabolic crisis upon GLS1 inhibition due to lost redox homeostasis [5] [7]. Similarly, VHL-deficient renal cell carcinomas exhibit suppressed lipogenesis and nucleotide synthesis due to impaired α-ketoglutarate production from glutamine [1].

Role in Autophagy Induction and Tumor Microenvironment Remodeling

Beyond direct antiproliferative effects, telaglenastat triggers adaptive autophagy as a compensatory survival mechanism. In triple-negative breast cancer (TNBC) models, treatment upregulated LC3-II and autophagosome formation, yet concurrently induced apoptosis through caspase-3/7 activation [2] [6]. This dual stress response creates a therapeutic vulnerability for combination regimens.

In the tumor microenvironment, telaglenastat remodels stromal metabolism by:

  • Inhibiting collagen deposition in cancer-associated fibroblasts (CAFs), reducing extracellular matrix stiffness [2]
  • Suppressing M2 macrophage polarization through glutamate starvation, impairing immune evasion [1]
  • Elevating circulating glutamine levels 2-3 fold systemically, which may serve as a pharmacodynamic biomarker [1]

Comparative Selectivity Profiling Against GLS2 Isoforms

Telaglenastat exhibits >100-fold selectivity for GLS1 over the liver isoform GLS2, evidenced by:

  • No significant inhibition of GLS2 enzymatic activity at concentrations ≤1 μM [2] [8]
  • Minimal off-target binding to 400+ kinases, receptors, and transporters in profiling assays [6]

Table 2: Selectivity Profile of Telaglenastat for Glutaminase Isoforms

ParameterGLS1 (KGA/GAC)GLS2
Binding affinity23-28 nM IC50>10,000 nM IC50
Biological function inhibitedGlutamine catabolismNot inhibited
Cancer relevanceHigh (oncogene-linked)Context-dependent

This selectivity arises from divergent allosteric sites between GLS1 and GLS2 isoforms. While GLS1 dimerizes into an active conformation amenable to telaglenastat binding, GLS2 lacks this regulatory interface [8]. Therapeutically, this spares hepatic glutamine metabolism, minimizing metabolic toxicities [1] [6].

Table 3: Key Molecular Characteristics of Telaglenastat Hydrochloride

PropertyValue
Chemical nameTelaglenastat hydrochloride
SynonymsCB-839 HCl
CAS registry1874231-60-3 (HCl form)
Molecular formulaC26H25ClF3N7O3S
Primary mechanismAllosteric GLS1 inhibitor
Key genetic contextsKEAP1/NRF2, KRAS, VHL loss

Properties

CAS Number

1874231-60-3

Product Name

Telaglenastat hydrochloride

IUPAC Name

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride

Molecular Formula

C26H25ClF3N7O3S

Molecular Weight

608.0 g/mol

InChI

InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H

InChI Key

NMVMURBPQFKTAX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl

Canonical SMILES

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.